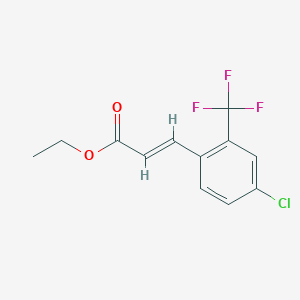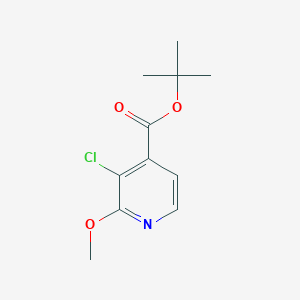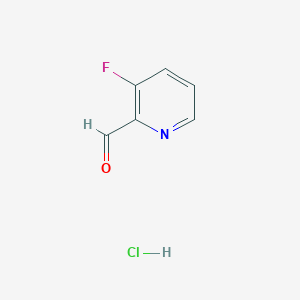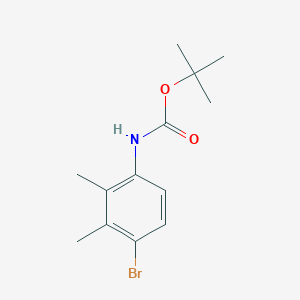
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, also known as ETCPA, is a chemical compound that has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies.
Scientific Research Applications
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies. It has also been used as a model compound for studying the properties of other compounds, such as the properties of polymersization.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to form chemical bonds. This is believed to be the primary mechanism of action for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate in chemical syntheses and biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. It is also possible that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate may have some effect on the metabolism of other compounds, such as hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not easily degraded under normal laboratory conditions. It is also relatively inexpensive and readily available, making it an attractive option for laboratory experiments. However, it is important to note that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is a relatively reactive compound and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate. One potential direction is to investigate the biochemical and physiological effects of the compound on different organisms. Additionally, further research could be done to investigate the mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and to identify potential applications for the compound in the pharmaceutical and biotechnological fields. Finally, further research could be done to investigate the potential uses of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a catalyst in chemical syntheses and biochemical reactions.
Synthesis Methods
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is synthesized through a process called Friedel-Crafts alkylation, which involves the reaction of a compound containing an alkyl group with a compound containing an aromatic ring. In the case of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, the alkyl group is ethyl and the aromatic ring is 4-chloro-2-(trifluoromethyl)phenyl. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction produces a compound with an ethyl acrylate group and a 4-chloro-2-(trifluoromethyl)phenyl group, which is (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate.
properties
IUPAC Name |
ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXUHVQGQNDCC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














